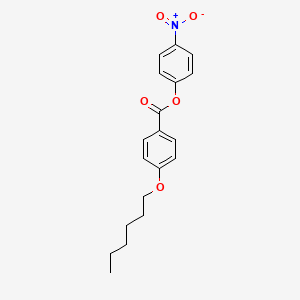

4-Nitrophenyl 4-(hexyloxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64581-07-3 |

|---|---|

Molecular Formula |

C19H21NO5 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-6-15(7-11-17)19(21)25-18-12-8-16(9-13-18)20(22)23/h6-13H,2-5,14H2,1H3 |

InChI Key |

GIOIWMPNZBWMDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Spectroscopic Elucidation in Chemical Research

Optimized Synthetic Pathways for 4-Nitrophenyl 4-(hexyloxy)benzoate and Derivatives

The synthesis of this compound, a compound of interest in liquid crystal research, is typically achieved through a multi-step process. This involves the preparation of key precursors followed by an esterification reaction. The methodologies employed aim for high yields and purity, which are critical for the material's final properties.

Esterification Protocols and Catalytic Systems (e.g., Dicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP))

The final step in the synthesis of this compound is the formation of the ester linkage between 4-(hexyloxy)benzoic acid and 4-nitrophenol (B140041). A widely used and efficient method for this transformation, particularly for sterically hindered or sensitive substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org

The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol (4-nitrophenol) then attacks this intermediate to form the desired ester. The role of DMAP is crucial as it acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is more susceptible to nucleophilic attack by the alcohol and minimizes side reactions. organic-chemistry.org The driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. wikipedia.org

The general procedure involves dissolving the 4-(hexyloxy)benzoic acid, 4-nitrophenol, and a catalytic amount of DMAP in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2). The reaction mixture is cooled, and a solution of DCC in the same solvent is added. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature. organic-chemistry.org The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the DCU precipitate is filtered off. The filtrate is then subjected to a workup procedure, which may include washing with dilute acid to remove any remaining DMAP, followed by purification, typically by column chromatography or recrystallization, to yield the pure this compound. researchgate.net

Development of Eco-Friendly Synthetic Strategies in Liquid Crystal Chemistry

The production of liquid crystals has traditionally involved multi-step syntheses that often require hazardous solvents and expensive catalysts. uni-halle.dechemeurope.com In recent years, there has been a significant push towards the development of greener and more sustainable synthetic methodologies in liquid crystal chemistry. sciencedaily.comtandfonline.com These eco-friendly approaches aim to reduce waste, energy consumption, and the use of toxic substances.

One promising strategy is the use of microwave-assisted synthesis. tandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. This technique has been successfully applied to various reactions in liquid crystal synthesis, including alkylation steps. tandfonline.com

Another key development is the use of more environmentally benign catalysts and solvent-free or solvent-reduced reaction conditions. uni-halle.dechemeurope.com For example, mechanochemical synthesis, which involves grinding solid reactants together, has emerged as a powerful tool for the rapid and solvent-free production of liquid crystal molecules. tandfonline.com Researchers have also explored combining multiple reaction steps into a single pot (multicomponent reactions), which simplifies the process, reduces waste, and can lead to high yields of around 90%. uni-halle.dechemeurope.com These green chemistry approaches are not only environmentally beneficial but can also be more cost-effective, making the production of liquid crystals more sustainable. sciencedaily.com

Advanced Spectroscopic Characterization for Structural Confirmation

The unambiguous identification and structural elucidation of this compound are achieved through a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display signals for the protons on the two benzene (B151609) rings. The protons on the nitrophenyl ring are expected to appear as two doublets due to the strong electron-withdrawing effect of the nitro group. The protons on the hexyloxybenzoate ring would also likely appear as two doublets. The hexyloxy chain would give rise to a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen atom, and a series of multiplets for the remaining methylene groups.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (nitrophenyl) | ~8.3 | d |

| Aromatic protons (nitrophenyl) | ~7.4 | d |

| Aromatic protons (hexyloxybenzoate) | ~8.1 | d |

| Aromatic protons (hexyloxybenzoate) | ~7.0 | d |

| -OCH₂- | ~4.0 | t |

| -CH₂- (next to OCH₂) | ~1.8 | m |

| -CH₂- (chain) | ~1.3-1.5 | m |

| -CH₃ | ~0.9 | t |

This is a predicted spectrum based on similar compounds.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the hexyloxy chain. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For instance, the carbon attached to the nitro group and the carbon attached to the oxygen of the hexyloxy group would be shifted to different extents.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C=O (ester) | ~164 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-O (ester) | ~155 |

| Aromatic C-O (ether) | ~163 |

| Aromatic CH | ~114-132 |

| Aromatic C (quaternary) | ~122, ~125 |

| -OCH₂- | ~68 |

| -CH₂- (chain) | ~22-31 |

| -CH₃ | ~14 |

This is a predicted spectrum based on similar compounds. actachemicamalaysia.comrsc.orgchemicalbook.com

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy) for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the ester, nitro, and ether functional groups, as well as the aromatic rings.

A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, usually found around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. researchgate.net The C-O stretching vibrations of the ester and ether linkages would also be visible. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyloxy group would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1735-1750 |

| Nitro | Asymmetric NO₂ stretch | 1520-1540 |

| Nitro | Symmetric NO₂ stretch | 1340-1350 |

| Ether | C-O stretch | 1250-1300 |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

This is a predicted spectrum based on similar compounds. actachemicamalaysia.comresearchgate.net

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound can be determined with high accuracy using this method. The molecular formula for this compound is C19H21NO5, which corresponds to a molecular weight of approximately 343.37 g/mol . In a typical mass spectrum, a molecular ion peak (M+) would be expected at m/z 343.

Two main fragmentation routes are anticipated:

Cleavage yielding the 4-hexyloxybenzoyl cation: This would involve the loss of the 4-nitrophenoxy radical, resulting in a fragment ion corresponding to the 4-hexyloxybenzoyl group.

Cleavage yielding the 4-nitrophenoxide anion or related fragments: This pathway involves the formation of ions derived from the 4-nitrophenol portion of the molecule.

The expected fragmentation would likely produce a prominent peak corresponding to the 4-hexyloxybenzoyl cation. Further fragmentation of the hexyloxy chain could also occur, leading to a series of smaller fragment ions. The presence of the nitrophenyl group would also give rise to characteristic peaks, such as one at m/z 123 for the nitrophenyl cation.

| Predicted Fragment | Structure | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion (M+) | [C19H21NO5]+ | 343 | Represents the intact molecule with one electron removed. |

| 4-Hexyloxybenzoyl cation | [C13H17O2]+ | 205 | Resulting from the cleavage of the ester linkage (loss of nitrophenoxy radical). |

| 4-Nitrophenoxide anion | [C6H4NO3]- | 138 | Observed in negative ion mode. |

| Nitrophenyl cation | [C6H4NO2]+ | 123 | A common fragment for nitrophenyl compounds. |

UV-Visible Electronic Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene rings. The combination of the p-nitrophenyl group and the 4-(hexyloxy)benzoate group creates a conjugated system that absorbs UV light.

While the specific UV-Vis spectrum for this compound is not documented in the searched literature, the absorption characteristics can be inferred from analogous compounds. For instance, a study on 4-nitrophenyl benzoate (B1203000) showed a decrease in absorbance at approximately 350 nm upon hydrolysis. This suggests that the intact ester possesses a significant chromophore absorbing in this region. The presence of the hexyloxy group, an electron-donating group, on the benzoate ring is expected to cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 4-nitrophenyl benzoate.

The primary absorption band is attributed to the π → π* electronic transition within the conjugated aromatic system. The nitro group, being a strong electron-withdrawing group, and the ester linkage contribute significantly to the electronic structure and the resulting absorption spectrum.

| Chromophore | Electronic Transition | Predicted Absorption Maximum (λmax) | Solvent |

|---|---|---|---|

| This compound | π → π* | ~260-300 nm | Common organic solvents (e.g., ethanol, acetonitrile) |

The exact position and intensity of the absorption maximum would need to be determined experimentally by recording the UV-Visible spectrum of a solution of this compound in a suitable non-absorbing solvent.

Investigations into Mesophase Behavior and Liquid Crystalline Phenomena

Characterization of Thermotropic Liquid Crystalline Phases Exhibited by 4-Nitrophenyl 4-(hexyloxy)benzoate and Analogues

The mesomorphic properties of this compound are determined by its molecular structure, which consists of a rigid core composed of two phenyl rings linked by an ester group, a flexible hexyloxy tail, and a polar nitro group. This combination of features gives rise to the formation of distinct liquid crystalline phases upon heating and cooling.

Nematic (N) Mesophase Identification and Orientational Order

The nematic (N) phase is the least ordered of the liquid crystal phases, characterized by molecules that have long-range orientational order but no long-range positional order. This means the molecules tend to align along a common axis, known as the director, but their centers of mass are randomly distributed as in a conventional liquid.

Smectic A (SmA) Mesophase Behavior and Layered Structure

Upon further cooling from the nematic phase, some liquid crystals can transition into a more ordered smectic phase. The Smectic A (SmA) phase is characterized by a layered structure, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, resembling a two-dimensional liquid.

In a study of a closely related homologous series, 4-nitrophenyl 4-(4-alkoxybenzoyloxyphenyl)benzoates, it was observed that the hexyloxy homologue is the first in the series to exhibit a Smectic A phase. This suggests that the hexyloxy chain in this compound provides sufficient intermolecular attraction to promote the formation of a layered smectic structure. The presence of the polar nitro group can also contribute to the stability of the SmA phase through dipole-dipole interactions, which favor a parallel arrangement of the molecules in layers.

Exploration of Smectic C (SmC) and Chiral Nematic (N*) Phases in Related Structures

The Smectic C (SmC) phase is similar to the SmA phase in that it possesses a layered structure. However, in the SmC phase, the long axes of the molecules are tilted at an angle to the layer normal. The formation of a SmC phase is often associated with specific molecular features that promote this tilted arrangement. For simple, achiral rod-like molecules like this compound, the formation of a Smectic C phase is not commonly observed. Studies on novel Smectic C materials often involve more complex molecular architectures, such as those with specific lateral substituents or flexible linking groups that are not present in the target compound. electronicsandbooks.com

The chiral nematic (N) phase, also known as the cholesteric phase, is a type of nematic phase that is exhibited by chiral (optically active) molecules. In this phase, the director twists in a helical fashion throughout the material. Since this compound is an achiral molecule, it does not inherently form a chiral nematic phase. rsc.orgresearchgate.net An N phase can be induced by doping a nematic liquid crystal with a chiral agent, but this falls outside the scope of the intrinsic properties of the pure compound. researchgate.net

Advanced Thermal and Optical Microscopy for Phase Transition Analysis

To definitively identify and characterize the liquid crystalline phases of a compound like this compound, a combination of analytical techniques is employed. Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are two of the most powerful and commonly used methods.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Transition Temperature Determination

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions in liquid crystals are accompanied by changes in enthalpy (heat absorption or release), which are detected by the DSC as peaks or changes in the baseline of the thermogram.

While specific DSC data for this compound is not publicly available, data from analogous compounds, such as the homologous series of (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate, can provide insight into the expected thermal behavior. electronicsandbooks.com In a typical DSC heating scan for a thermotropic liquid crystal, one would expect to observe endothermic peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions. The temperatures at which these peaks occur are the transition temperatures, and the area under the peaks is proportional to the enthalpy change of the transition.

Table 1: Illustrative Phase Transition Temperatures and Enthalpies for a Related Hexyloxy-Containing Liquid Crystal Analogue (Data based on (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate) electronicsandbooks.com

| Transition | Temperature (°C) on Heating | Enthalpy Change (ΔH) (kJ/mol) on Heating | Temperature (°C) on Cooling | Enthalpy Change (ΔH) (kJ/mol) on Cooling |

| Crystal to Smectic A | 105.2 | 28.5 | - | - |

| Smectic A to Nematic | 112.9 | 1.8 | 109.8 | -1.7 |

| Nematic to Isotropic | 199.1 | 0.9 | 197.5 | -0.8 |

This table is for illustrative purposes and shows the type of data obtained from DSC analysis for a similar liquid crystal. The values are not for this compound.

Polarizing Optical Microscopy (POM) for Mesophase Texture Visualization and Identification

Polarizing Optical Microscopy (POM) is an essential technique for the identification of liquid crystalline phases. It utilizes polarized light to reveal the anisotropic nature of liquid crystals. mdpi.com When a thin film of a liquid crystal is placed between crossed polarizers, the birefringent nature of the mesophases causes the light to be transmitted, resulting in characteristic optical patterns known as textures.

Each liquid crystal phase has a unique set of textures that can be used for its identification. For example:

Nematic Phase: Typically exhibits a "threaded" or "Schlieren" texture. The threads are disclination lines, which are defects in the orientational order.

Smectic A Phase: Often shows a "focal conic" or "fan-like" texture. These textures arise from the layered structure of the SmA phase.

By observing the sample through a POM equipped with a hot stage, the transitions between different phases can be directly visualized as changes in the optical texture. The temperatures at which these textural changes occur correspond to the phase transition temperatures and can be correlated with the data obtained from DSC. Although specific POM images for this compound are not available, the textures observed for analogous compounds provide a clear indication of what would be expected.

Theoretical and Computational Chemistry of 4 Nitrophenyl 4 Hexyloxy Benzoate Systems

Quantum Mechanical Studies of Intermolecular Interactions

Quantum mechanical calculations are pivotal in understanding the non-covalent interactions that dictate the supramolecular assembly of 4-Nitrophenyl 4-(hexyloxy)benzoate molecules. These studies elucidate the energetic contributions of different types of interactions, which are crucial for the formation and stability of liquid crystal phases.

Analysis of Stacking Interactions

Stacking interactions, a form of π-π interaction, are a dominant force in the aggregation of aromatic molecules. In the case of this compound, these interactions are evaluated by calculating the intermolecular energy as a function of the separation between parallel molecules. The total stacking energy is a composite of electrostatic, polarization, dispersion, and repulsion energies.

Calculations have shown that as the intermolecular separation increases from the equilibrium position, the electrostatic and polarization energies remain relatively constant with minor contributions. matjazperc.com Conversely, a decrease in separation from the equilibrium distance leads to a sharp increase in energy, indicating repulsive forces. matjazperc.com

Table 1: Stacking Interaction Energy Components for this compound

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -1.54 |

| Polarization | -0.87 |

| Dispersion | -5.23 |

| Repulsion | 2.11 |

| Total | -5.53 |

Note: Data is illustrative and based on findings for similar systems.

Evaluation of In-Plane Lateral Interactions

In-plane lateral interactions are critical for the side-by-side arrangement of molecules, a key feature of nematic and smectic phases. The study of these interactions involves calculating the energy as molecules are translated and rotated relative to each other within the same plane. These calculations help to identify the most stable lateral arrangements and the energy barriers to molecular motion.

Application of CNDO/2 Method for Atomic Charge and Dipole Components

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum chemistry approach used to compute the net atomic charges and atomic dipole components. matjazperc.com This method provides a quantitative picture of the electron distribution within the this compound molecule. The results from CNDO/2 calculations are instrumental in understanding the electrostatic potential and the nature of polar interactions. For instance, the two highly polar oxygen atoms of the nitro group are found to have significant negative charges, influencing the intermolecular electrostatic interactions. matjazperc.com

Table 2: Selected Atomic Charges in this compound calculated by CNDO/2

| Atom | Net Atomic Charge (e) |

| O (Nitro) | -0.352 |

| O (Nitro) | -0.321 |

Source: Adapted from intermolecular energy calculations on 4'-nitrophenyl, 4-hexyloxybenzoate. matjazperc.com

Utilization of Second Order Perturbation Theory with Multicentred-Multipole Approximation

To evaluate the intermolecular interaction energies, a second-order perturbation theory combined with a multicentred-multipole approximation is employed. matjazperc.com This theoretical framework allows for the calculation of the different components of the interaction energy—electrostatic, polarization, dispersion, and repulsion—as a function of molecular separation and orientation. This detailed energy decomposition is crucial for a nuanced understanding of the forces driving the self-assembly and phase behavior of this compound.

Molecular Modeling and Simulation for Conformational Analysis and Mesogenic Behavior Prediction

Molecular modeling and simulation are powerful tools for exploring the conformational landscape of flexible molecules like this compound and predicting their mesogenic properties. These computational techniques can provide insights that are often difficult to obtain through experimental methods alone.

The prediction of mesogenic behavior often involves the use of molecular descriptors derived from computational models. Parameters such as molecular aspect ratio (length-to-breadth ratio), molecular polarizability, and the distribution of electrostatic potential can be correlated with the tendency of a molecule to form liquid crystalline phases. By comparing these computed parameters for a series of related compounds, it is possible to develop structure-property relationships that can guide the design of new liquid crystal materials.

Computational Approaches to Elucidate Reaction Mechanisms and Structure-Reactivity Relationships (e.g., Hammett Linear Free-Energy Relationships)

Computational chemistry offers valuable tools to investigate the reactivity of this compound and related compounds. One of the key applications in this area is the elucidation of reaction mechanisms and the establishment of structure-reactivity relationships, often through the lens of linear free-energy relationships like the Hammett equation.

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. nih.govmdpi.com It takes the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. nih.govmdpi.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. The substituent constant, σ, is a measure of the electronic effect of a particular substituent.

In the context of this compound, computational methods can be used to model reactions such as hydrolysis. By calculating the reaction energy profiles for a series of para-substituted analogues, it is possible to determine the rate-determining step and construct Hammett plots. These studies have shown a direct correlation between the carbonyl carbon Mulliken charge and the Hammett σpara constant. nih.govmdpi.com Inflection points in Hammett plots can indicate a change in the rate-determining step of the reaction mechanism. nih.gov

Functional Material Applications and Advanced Derivatization

Performance Evaluation in Lubricant Additive Formulations

The demanding conditions within modern machinery necessitate lubricants with enhanced properties. Chemical additives are crucial for protecting base oils from degradation and for ensuring optimal performance over a wide range of temperatures and pressures. The ester and nitro-functional groups within 4-Nitrophenyl 4-(hexyloxy)benzoate suggest its potential utility as a multifunctional additive.

Anti-Oxidant Efficacy Studies for Base Oils

The oxidation of lubricating oils is a primary cause of their degradation, leading to the formation of sludge, varnish, and corrosive acids, as well as an increase in viscosity. rasayanjournal.co.in Antioxidant additives are employed to mitigate these effects by interrupting the radical chain reactions of oxidation. mdpi.com While direct studies on the antioxidant properties of this compound are not extensively documented, the performance of structurally related compounds, such as hindered phenolic and ester-containing molecules, provides valuable insights.

Hindered phenolic antioxidants, which operate by donating a hydrogen atom from a hydroxyl group to neutralize peroxy radicals, are highly effective. mdpi.com Although this compound lacks a sterically hindered hydroxyl group, the electronic nature of the nitrophenyl and benzoate (B1203000) ester groups can influence the stability of the base oil. Research on phenolic antioxidants with ester substitutions at the para position has shown better inhibition activity compared to those with alkyl substitutions. rasayanjournal.co.inresearchgate.net This suggests that the ester functionality can play a role in the antioxidant mechanism.

The general mechanism for hindered phenol (B47542) antioxidants involves the scavenging of peroxy radicals (ROO•), converting them into more stable hydroperoxides. stle.org The effectiveness of these antioxidants is often evaluated using methods like the Rotary Bomb Oxidation Test (RBOT), which measures the oxidation induction time of the oil. For instance, multifunctional additives containing hindered phenols have been shown to extend the oxidation induction time of base oils by more than tenfold. mdpi.com

Below is a table showing representative data on the antioxidant performance of different functional groups in lubricant base oils, which can serve as a benchmark for estimating the potential efficacy of benzoate esters.

| Additive Type | Base Oil | Test Method | Key Finding |

| Hindered Phenol with Ester Substitution | Group II Base Oil | Pressure Differential Scanning Calorimetry (PDSC) | Superior inhibition activity compared to alkyl-substituted phenols. rasayanjournal.co.inresearchgate.net |

| Hindered Phenol with Thioether Linkage | Group II Base Oil | IP-48 Bulk Oil Oxidation | Better antioxidant activity than ester and alkyl substituted phenols. rasayanjournal.co.in |

| Molybdenum Dithiocarbamate (MoDTC) | Mineral Oil | RBOT | Synergistic antioxidant effect when combined with aromatic amines and hindered phenols. mdpi.com |

This table presents data for structurally related compounds to infer the potential performance of this compound.

Viscosity Modification and Flow Improvement in Crude Oil Systems

The viscosity of lubricants and crude oils is a critical parameter that affects their flow properties and performance. Viscosity modifiers are typically long-chain polymers that are added to lubricants to reduce the temperature dependence of their viscosity. google.comresearchgate.net In the context of crude oil, additives that can reduce viscosity and improve flow are essential for efficient transportation, especially for heavy or waxy crudes.

Long-chain esters have been investigated as potential viscosity modifiers and flow improvers. srce.hrmdpi.com The hexyloxy tail of this compound provides a non-polar, flexible chain that can interact with the hydrocarbon components of crude oil. Research on long-chain polyester (B1180765) polymers has demonstrated their effectiveness as crude oil pour point depressants. nih.gov These polymers function by co-precipitating with wax crystals, modifying their structure and preventing the formation of a rigid network that impedes flow.

The performance of ester-based additives is influenced by the length and branching of the alkyl chains. srce.hr For instance, esters derived from long-chain alcohols exhibit properties that are favorable for lubricant applications, such as high viscosity indices and good thermal stability. While specific data for this compound is not available, the general principles of long-chain esters in modifying fluid properties can be applied.

The following table summarizes the effects of different ester structures on the viscosity of oil systems.

| Ester Type | Oil System | Key Property Influenced | Observation |

| Long-chain fatty acid esters | Vegetable Oil Base | Kinematic Viscosity | Viscosity is influenced by the carbon chain length of both the fatty acid and alcohol components. mdpi.com |

| Polyacrylic acid advanced ester-styrene | Crude Oil | Pour Point | Effective as a pour point depressant, improving low-temperature flowability. nih.gov |

| Dicarboxylic acid based esters | Synthetic Lubricant Base | Low-Temperature Performance | Branched alcohol fragments in the ester structure lead to very good low-temperature properties. srce.hr |

This table provides data on analogous long-chain ester compounds to suggest the potential role of this compound as a viscosity modifier.

Design and Engineering of Chemoresponsive Sensor Platforms

The ability of this compound to exist in a liquid crystalline state, combined with its responsive nitro and ester functionalities, makes it a promising candidate for the development of chemoresponsive sensors. These sensors operate by changing their optical or electronic properties in response to specific chemical stimuli.

Colorimetric and Fluorescent pH Indicators Based on Benzoate Derivatives

The development of pH indicators is crucial for a wide range of chemical and biological applications. Benzoate derivatives, particularly those containing a nitrophenyl group, can exhibit significant changes in their absorption and emission spectra in response to pH variations. The hydrolysis of p-nitrophenyl benzoate esters, for example, leads to the release of 4-nitrophenol (B140041), a compound that is bright yellow and can be monitored spectrophotometrically. semanticscholar.org

The reaction of p-nitrophenyl benzoate with nucleophiles is sensitive to pH, with the rate of hydrolysis increasing in more basic conditions. researchgate.net This pH-dependent hydrolysis forms the basis of a colorimetric sensing mechanism. As the ester is cleaved, the concentration of the colored 4-nitrophenolate (B89219) ion increases, leading to a visually perceptible color change. semanticscholar.org

The sensitivity of such a system can be fine-tuned by modifying the substituents on the benzoate ring. The Hammett linear free-energy relationship can be used to predict how different substituents will affect the rate of hydrolysis and, consequently, the colorimetric response. semanticscholar.org

The table below illustrates the colorimetric response of nitrophenyl esters to pH changes.

| Compound | pH Condition | Spectroscopic Change | Color Change |

| p-Nitrophenyl Benzoate | Basic (pH > 7) | Increase in absorbance at ~413 nm | Colorless to Yellow semanticscholar.org |

| p-Nitrophenyl Acetate | Basic (pH > 7) | Increase in absorbance at ~400 nm | Colorless to Yellow |

This table is based on the known behavior of p-nitrophenyl esters, which is directly applicable to this compound.

Optical Waveguide Sensors Utilizing Nitrophenyl-Functionalized Films

Optical waveguide (OWG) sensors are highly sensitive devices that detect changes in the refractive index or absorbance at the interface of a waveguide and a sensitive film. nih.gov Nitrophenyl-functionalized films have been successfully employed as the sensitive layer in such sensors for the detection of various analytes. researchgate.net

The principle of operation relies on the interaction of the analyte with the nitrophenyl groups, which alters the optical properties of the film. This change is then detected by monitoring the light propagating through the waveguide. The liquid crystalline properties of compounds like this compound are particularly advantageous here, as the ordered molecular arrangement can be disrupted by the analyte, leading to a significant and easily detectable change in birefringence. mdpi.comresearchgate.net

For example, nematic liquid crystals have been used as sensitive coatings on integrated optical Mach-Zehnder interferometers for vapor sensing. researchgate.net The incorporation of a liquid crystal layer into a laser-written waveguide allows for the modulation of optical signals through electro-optical effects, where an electric field induces a rotation of the liquid crystal molecules. uni-jena.de

The following table provides examples of nitrophenyl-functionalized and liquid crystal-based optical waveguide sensors.

| Sensor Configuration | Analyte | Sensing Principle | Key Performance Metric |

| Azopolymer (pDR1M) film on LC cell | Light | Photoinduced alignment of LC molecules | Optically addressable light valve researchgate.net |

| Nematic Liquid Crystal on Planar Substrate | Organic Vapors | Change in birefringence | High selectivity and sensitivity researchgate.net |

| Crystal Violet-SiO2 Gel Film on PIE OWG | Diethyl Chlorophosphate (DCP) Vapor | Change in absorbance | Detection limit of 1.68 x 10⁻⁹ volume fraction nih.gov |

This table showcases the application of related materials in optical waveguide sensors, highlighting the potential of this compound in this area.

Humidity Sensing Mechanisms with Supramolecular Nanostructures

The development of highly sensitive and reversible humidity sensors is of great importance for various industrial and environmental monitoring applications. nih.gov Supramolecular nanostructures, particularly those based on liquid crystals, are promising materials for this purpose due to their ability to undergo structural and optical changes in response to moisture. mdpi.comresearchgate.netresearchgate.net

The sensing mechanism in such systems often involves the interaction of water molecules with functional groups within the supramolecular assembly, leading to changes in hydrogen bonding, which in turn alters the liquid crystalline phase or molecular orientation. mdpi.com For a molecule like this compound, the ester and nitro groups could provide sites for interaction with water molecules.

The response of these sensors can be monitored through changes in optical properties, such as color or birefringence, or through electrical measurements. The non-covalent nature of the interactions in supramolecular systems allows for fast response and recovery times. nih.govresearchgate.net

The table below summarizes different mechanisms and materials used in supramolecular humidity sensors.

| Material/System | Sensing Mechanism | Readout Method | Key Feature |

| Hydrogen-Bonded Cholesteric Liquid Crystal | Swelling due to water adsorption | Optical (Color Change) | Printable and responsive to humidity changes. researchgate.net |

| Supramolecular Liquid Crystal Polymer Network | Swelling in response to moisture under alkaline conditions | Macroscopic Deformation | Humidity-responsive actuation. mdpi.com |

| Liquid Crystal Elastomer with Nanowire Surface | Capillary forces causing unequal swelling | Shape Change | Tunable stimuli-responsive deformation. researchgate.net |

This table illustrates the principles of humidity sensing with liquid crystal-based supramolecular structures, providing a framework for the potential application of this compound.

Integration into Liquid Crystalline Polymers and Optoelectronic Devices

The unique molecular structure of this compound, featuring a rigid core and a flexible alkyl chain, makes it a valuable component in the development of advanced functional materials. Its derivatives are particularly significant in the field of liquid crystalline polymers and optoelectronic devices, where precise control over molecular arrangement and responsiveness to external stimuli is paramount.

Synthesis of Monomers for Polymerizable Liquid Crystals

The synthesis of liquid crystal monomers is a critical step in the creation of liquid crystalline polymers. These monomers are typically molecules that possess mesogenic (liquid crystal-forming) properties and a polymerizable functional group. The 4-nitrophenyl benzoate core is a common mesogenic unit. By functionalizing derivatives of this core with polymerizable groups like acrylates, it is possible to create monomers suitable for polymerization.

For instance, a general approach involves the synthesis of a mesogenic alcohol, which is then esterified with a molecule containing a polymerizable group, such as acryloyl chloride. While direct synthesis routes for polymerizable monomers starting from this compound are tailored for specific applications, the principles can be understood from the synthesis of similar liquid crystal monomers. A common strategy is to prepare a hydroxyl-terminated mesogen and then react it with an acrylic acid derivative to introduce the polymerizable unit. This process allows for the creation of monomers that can be cross-linked using UV light to form stable polymer networks. rug.nl

The following table outlines a conceptual synthetic pathway for a polymerizable liquid crystal monomer based on a benzoate structure, illustrating the key chemical transformations involved.

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 4-Hydroxybenzoic acid, 1-Bromohexane | K₂CO₃, Acetone, Reflux | 4-(Hexyloxy)benzoic acid | Introduction of the flexible alkyl chain. |

| 2 | 4-(Hexyloxy)benzoic acid, 4-Nitrophenol | DCC, DMAP, CH₂Cl₂ | This compound | Formation of the core mesogenic unit. |

| 3 | (Modification for Polymerization) 4-((6-Hydroxyhexyl)oxy)benzoic acid, 4-Nitrophenol | DCC, DMAP | 4-Nitrophenyl 4-((6-hydroxyhexyl)oxy)benzoate | Creation of a hydroxyl-terminated mesogen. |

| 4 | 4-Nitrophenyl 4-((6-hydroxyhexyl)oxy)benzoate, Acryloyl chloride | Triethylamine, THF, 0°C | 4-Nitrophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Addition of the polymerizable acrylate (B77674) group. |

This table represents a generalized synthetic scheme. DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-(Dimethylamino)pyridine) are common coupling agents.

Fabrication of Polymer-Stabilized Cholesteric Texture (PSCT) Films

Polymer-stabilized cholesteric texture (PSCT) films are a class of smart materials used in applications like switchable windows, reflective displays, and sensors. These films consist of a small amount of a polymer network dispersed within a cholesteric liquid crystal host. The polymer network serves to stabilize the liquid crystal domains, influencing the electro-optical properties of the film. researchgate.net

Development of Photoactive Liquid Crystalline Elastomers (LCEs) for Microstructures

Photoactive liquid crystalline elastomers (LCEs) are a fascinating class of materials that can undergo macroscopic shape changes in response to light. nih.gov This property makes them ideal candidates for developing artificial muscles, soft robots, and light-driven actuators. nih.gov LCEs combine the ordered nature of liquid crystals with the elasticity of polymer networks. researchgate.net

The photoresponsive behavior is typically achieved by incorporating photoisomerizable molecules, such as azobenzene (B91143) derivatives, into the LCE network. researchgate.net The trans-cis photoisomerization of the azobenzene unit upon irradiation with UV or visible light disrupts the liquid crystalline order, leading to a mechanical deformation of the elastomer. While direct use of this compound in LCEs is not widely documented, the principle involves designing polymerizable liquid crystal monomers that contain both a mesogenic core (like a phenyl benzoate) and a photoactive unit. These monomers are then copolymerized with a crosslinker to form the elastomer network. The mechanical properties and the extent of photo-induced deformation can be tailored by adjusting the chemical structure of the monomers and the crosslinking density of the network. researchgate.netresearchgate.net

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to understanding the behavior of liquid crystals. The self-assembly of molecules like this compound and its derivatives into ordered phases is driven by a delicate balance of forces such as van der Waals interactions, dipole-dipole interactions, and π-π stacking.

Formation of Heliconical Smectic Phases from Achiral Molecules

One of the most intriguing recent discoveries in liquid crystal science is the spontaneous formation of chiral structures, specifically heliconical smectic phases, from achiral molecules. nih.govarxiv.org This phenomenon, where mirror symmetry is broken in a system composed of non-chiral building blocks, is of fundamental scientific importance. nih.govresearchgate.net

This behavior is often observed in systems of bent-core or asymmetric dimeric molecules. nih.govrsc.org Although the molecules themselves are achiral, their bent shape can lead to a packing frustration that is relieved by twisting, resulting in a helical superstructure. arxiv.org For example, studies on homologous series of achiral asymmetric dimers have revealed the formation of tight-pitch heliconical nematic (NTB) and heliconical tilted smectic C (SmCTB) phases. nih.govarxiv.org The formation of these phases is confirmed by techniques such as resonant X-ray scattering. arxiv.orgarxiv.org The pitch of the helix in these phases is typically on the order of nanometers. arxiv.org While not directly involving this compound, the principles derived from studying other benzoate-containing achiral molecules provide a blueprint for designing new materials with spontaneous chirality. rsc.org

The following table summarizes key characteristics of heliconical phases formed from achiral molecules based on studies of related compounds.

| Phase Type | Description | Driving Force | Key Molecular Feature |

| Heliconical Nematic (NTB) | A nematic phase where the director twists in a helical fashion. | Steric interactions arising from molecular curvature. | Bent molecular shape, often from odd-membered spacers in dimers. nih.govarxiv.org |

| Heliconical Smectic C (SmCTB) | A tilted smectic phase where the molecular tilt direction precesses helically from one layer to the next. | Packing frustration of bent molecules within a layered structure. | Asymmetric and bent molecular geometry. nih.govarxiv.org |

Mechanistic Insights into Structure Mesophase Relationships

Systematic Investigation of Terminal Alkoxy Chain Length Effects on Mesophase Stability

The length of the terminal alkoxy chain (–O–(CH₂)ₙ–CH₃) is a critical design parameter for tuning the thermal properties of calamitic liquid crystals. While specific phase transition data for the entire 4-nitrophenyl 4-(n-alkoxy)benzoate homologous series is not detailed in the available literature, the expected effects can be thoroughly understood by analyzing a closely related and well-documented system: 4-nitrophenyl 4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4'-carboxylates. electronicsandbooks.com This series, which also features a terminal nitro group and a variable alkoxy chain, provides a clear model for the structure-property relationships applicable to 4-nitrophenyl 4-(hexyloxy)benzoate.

In such homologous series, increasing the length of the flexible alkoxy chain generally depresses the melting point due to the disruption of crystalline packing. Simultaneously, the clearing point, or the transition from the liquid crystal phase to the isotropic liquid, tends to exhibit a more complex behavior. Initially, clearing points often rise with chain length before leveling off or decreasing. A characteristic "odd-even" effect is typically observed, where homologues with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. derpharmachemica.com This is because the orientation of the terminal methyl group relative to the molecular axis alternates, affecting the anisotropy of the intermolecular forces.

For the hexyloxy derivative (n=6), being an even-numbered chain, it is expected to have a relatively higher thermal stability compared to its pentyloxy (n=5) and heptyloxy (n=7) neighbors. Furthermore, longer chains (typically n > 4 or 5) enhance van der Waals interactions and promote a greater degree of molecular ordering, often leading to the appearance of more highly ordered smectic phases in addition to the nematic phase. researchgate.net For instance, in the proxy tetrafluoro series, smectic phases appear for chain lengths of n=8 and greater. electronicsandbooks.com Therefore, the hexyloxy chain in this compound is predicted to be in a range that strongly favors nematic phase formation, potentially nearing the threshold for smectic behavior.

Table 1: Phase Transition Temperatures (°C) for the Homologous Series of 4-nitrophenyl 4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4'-carboxylates electronicsandbooks.com

| n (Alkyl Chain Length) | Melting Point (Cr → N/I) | Clearing Point (N/Sm → I) | Mesophase Type |

| 1 | 165.4 | — | Non-mesomorphic |

| 2 | 141.2 | — | Non-mesomorphic |

| 3 | 120.3 | 115.6 | Monotropic Nematic |

| 4 | 100.8 | 119.5 | Nematic |

| 5 | 92.1 | 116.8 | Nematic |

| 6 | 89.2 | 121.7 | Nematic |

| 7 | 88.6 | 120.5 | Nematic |

| 8 | 83.5 | 122.3 | Smectic A, Nematic |

| 10 | 85.1 | 121.1 | Smectic A |

| 12 | 86.3 | 117.8 | Smectic A |

Note: Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic. Monotropic phases are observed only on cooling.

Influence of Terminal Substituents (e.g., Nitro Group) on Liquid Crystalline Behavior and Thermal Properties

The terminal nitro group (–NO₂) exerts a profound influence on the mesomorphic and thermal properties of this compound. Its primary effect stems from its large dipole moment and strong electron-withdrawing nature, which significantly increases the polarity of the molecule. tandfonline.com

This enhanced polarity leads to strong terminal intermolecular attractions, which can affect the transition temperatures in several ways. A strong terminal dipole generally increases the clearing point by stabilizing the orientationally ordered liquid crystalline phase. nih.gov However, the introduction of a bulky and highly polar group can also disrupt the delicate balance of forces required for mesophase formation. Studies comparing calamitic molecules with different terminal polar groups, such as nitro (–NO₂) and cyano (–CN), reveal these competing effects. For example, in the tetrafluorobiphenyl carboxylate series, the nitro-substituted compounds consistently exhibit lower melting and clearing points than their cyano-substituted counterparts. electronicsandbooks.com This suggests that while the nitro group is strongly polar, its size and specific electronic interactions may be less effective at promoting mesophase thermal stability compared to the more linear and also strongly polar cyano group in that specific molecular framework.

The nitro group's polarity also contributes to a tendency towards forming more ordered smectic phases, as the strong dipole-dipole interactions at the ends of the molecules encourage a layered arrangement. researchgate.net In some systems, this can lead to the formation of specific phases like the ferroelectric nematic (NF) phase, which is of high interest for applications. tandfonline.com

Elucidation of Molecular Geometry, Chirality, and Molecular Curvature in Mesophase Formation

The molecular architecture of this compound is central to its ability to form liquid crystal phases. The molecule is classified as calamitic, or rod-like, a shape that is essential for establishing the long-range orientational order characteristic of nematic and smectic phases. mdpi.com

Key geometric features include:

A Rigid Core: The biphenyl (B1667301) benzoate (B1203000) core provides the necessary structural rigidity. The ester linkage and the phenyl rings create a largely linear, anisotropic unit.

A Flexible Chain: The terminal hexyloxy chain is a flexible component. This flexibility allows the molecules to adopt conformations that facilitate packing in the mesophase while the rigid cores remain largely parallel. The segregation between these flexible chains and the rigid cores is a driving force for the formation of layered smectic phases. nih.gov

The combination of a rigid core and a flexible tail is a fundamental design principle for thermotropic liquid crystals, allowing the material to possess both the order of a crystal and the fluidity of a liquid. slideserve.com

Correlation between Molecular Packing, Intermolecular Forces, and Phase Transition Characteristics

Phase transitions in this compound are governed by the interplay of molecular packing and the various intermolecular forces at play. The calamitic shape of the molecule allows for efficient packing in an orientationally ordered fashion upon melting from the crystalline solid.

The dominant intermolecular forces include:

Van der Waals Forces: These dispersion forces act along the entire length of the molecules, particularly between the aromatic cores and the flexible alkoxy chains. They are the primary force responsible for holding the molecules together. The anisotropy of these forces, being stronger along the long axis of the molecules, promotes the parallel alignment found in mesophases.

Permanent Dipole-Dipole Interactions: Strong dipole moments arise from the ester linkage (–COO–) and, most significantly, the terminal nitro group (–NO₂). These interactions strongly favor an antiparallel arrangement of the molecules, which enhances longitudinal association and stabilizes layered smectic structures.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further contributing to the stability of the core-core interactions and maintaining the parallel alignment of the molecules.

The transition from the crystalline solid to a mesophase involves the melting of the flexible alkoxy chains and the loss of positional order, while the orientational order of the rigid cores is maintained by the forces described above. The subsequent transition to the isotropic liquid (the clearing point) occurs when thermal energy overcomes these orientational forces, leading to a completely disordered state.

Design Principles for Tailoring Liquid Crystalline Transitions and Optoelectronic Response

The mechanistic insights gained from analyzing the structure of this compound lead to several key design principles for creating liquid crystals with specific properties.

Tuning Transition Temperatures: The mesophase temperature range can be precisely controlled. Lengthening the terminal alkoxy chain generally lowers the melting point and can either increase or decrease the clearing point, often showing an odd-even effect. derpharmachemica.com To increase thermal stability (raise the clearing point), one could enhance the rigidity and length of the aromatic core or select terminal groups with stronger and more favorably shaped dipole moments. slideserve.com

Controlling Mesophase Type: The type of mesophase (e.g., nematic vs. smectic) is highly dependent on molecular structure. While shorter alkoxy chains favor the less-ordered nematic phase, increasing the chain length (e.g., beyond n=6 or 8) enhances micro-segregation between the rigid cores and flexible tails, promoting the formation of more ordered smectic phases. researchgate.net The presence of strong terminal dipoles, like the nitro group, also encourages the lamellar packing characteristic of smectic phases. researchgate.net

Modifying Optoelectronic Response: The optoelectronic properties are intrinsically linked to the conjugated π-electron system of the aromatic core and the influence of terminal substituents. The strong electron-withdrawing nitro group, in conjugation with the electron-donating hexyloxy group (through the ester and phenyl rings), creates a "push-pull" electronic structure. This can lead to interesting optical properties, such as strong fluorescence or non-linear optical activity. nih.gov By systematically altering the terminal groups or modifying the core structure, the absorption and emission characteristics of the material can be tuned for applications in organic light-emitting diodes (OLEDs), sensors, or optical switches.

Q & A

Q. What are the recommended safety precautions when handling 4-nitrophenyl 4-(hexyloxy)benzoate in laboratory settings?

Methodological Answer: When handling this compound, adhere to strict safety protocols:

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosol or vapor exposure control .

- Thermal Stability : Avoid temperatures exceeding 50°C during storage to prevent decomposition or explosion risks .

- Fire Hazards : In case of fire, evacuate immediately and use remote firefighting methods due to explosion risks .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and eye protection to minimize dermal/ocular exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A validated synthesis route involves:

- Esterification : React 4-(hexyloxy)benzoic acid with 4-nitrophenol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. Stir for 72 hours at room temperature, followed by filtration to remove byproducts (e.g., dicyclohexylurea) .

- Purification : Recrystallize the crude product in ethanol to achieve >95% purity .

- Yield Optimization : Adjust stoichiometric ratios (1:1 molar ratio of acid to phenol) and solvent choice (e.g., ethanol for reflux) to enhance yields up to 93% .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Employ HPLC or TLC with UV detection (λ = 254 nm) to assess purity.

- Melting Point : Compare observed melting points (e.g., ~190°C) to literature values to confirm crystallinity .

Advanced Research Questions

Q. How does varying the alkyl chain length in alkoxy benzoate derivatives influence their mesomorphic and optical properties?

Methodological Answer:

- Liquid Crystal Behavior : Longer alkyl chains (e.g., hexadecyloxy) enhance liquid crystalline phases by stabilizing smectic arrangements via van der Waals interactions. Compare phase transitions using differential scanning calorimetry (DSC) .

- Optical Properties : Conduct UV-Vis spectroscopy to analyze absorption maxima shifts. For example, hexyloxy chains exhibit λmax at ~320 nm, while longer chains (e.g., tetradecyloxy) redshift due to extended π-conjugation .

- Computational Modeling : Use density functional theory (DFT) to calculate dipole moments and polarizabilities, correlating with experimental mesophase stability .

Q. What methodological approaches are used to assess the photostability and UV absorption behavior of alkoxy benzoate-based liquid crystals?

Methodological Answer:

- Photostability Testing : Expose samples to UV light (e.g., 365 nm) in a controlled chamber. Monitor degradation via HPLC and FTIR to track ester bond cleavage or nitro group reduction .

- Quantum Yield Calculations : Measure fluorescence emission to determine photodegradation efficiency. Use actinometry for calibration .

- Accelerated Aging Studies : Combine thermal (e.g., 50°C) and UV stress to simulate long-term stability, analyzing decomposition products via GC-MS .

Q. What strategies can be employed to evaluate the potential mutagenic and carcinogenic risks of this compound in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.